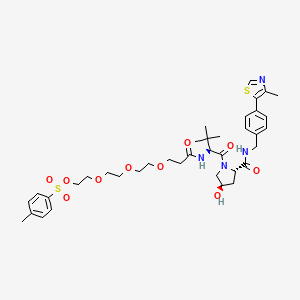

(S, R, S)-AHPC-PEG4-tosyl

Beschreibung

Mechanism of Action:

- Target Engagement : The PROTAC binds to the protein of interest via its target ligand.

- E3 Ligase Recruitment : Simultaneous binding of the E3 ligase (e.g., VHL) forms a ternary complex.

- Ubiquitination : The E3 ligase transfers ubiquitin molecules to lysine residues on the target protein.

- Proteasomal Degradation : Polyubiquitinated proteins are recognized and processed by the 26S proteasome.

Comparative advantages of PROTACs over conventional inhibitors include:

- Elimination of Scaffolding Functions : Degradation removes both enzymatic and non-enzymatic roles of target proteins.

- Overcoming Resistance Mutations : Reduced reliance on active-site binding mitigates mutation-driven resistance.

- Enhanced Selectivity : Ternary complex formation imposes stricter spatial requirements than single-target binding.

Table 1: Comparison of PROTACs and Traditional Small-Molecule Inhibitors

| Feature | PROTACs | Traditional Inhibitors |

|---|---|---|

| Mechanism | Protein degradation | Enzymatic inhibition |

| Binding Requirement | Ternary complex formation | Binary target engagement |

| Selectivity | Enhanced through spatial constraints | Dependent on ligand specificity |

| Resistance Profile | Reduced likelihood | Frequent due to active-site mutations |

| Duration of Action | Catalytic, long-lasting | Reversible, requires sustained dosing |

Structural Significance of (S, R, S)-AHPC-PEG4-Tosyl in E3 Ligase Recruitment

This compound exemplifies the precision required in PROTAC design, with each structural component optimized for VHL engagement and synthetic versatility.

Molecular Architecture:

VHL Ligand ((S, R, S)-AHPC) :

PEG4 Linker :

Tosyl Group :

Table 2: Structural Components of this compound

| Component | Functionality | Key Properties |

|---|---|---|

| VHL Ligand | E3 ligase recruitment | (S, R, S) configuration, Kd ≈ 1.2 μM |

| PEG4 Linker | Spatial orientation | 16-atom chain, improves solubility |

| Tosyl Group | Synthetic handle for conjugation | Reacts with amines/thiols |

The compound's stereochemical precision is critical for VHL engagement. Molecular dynamics simulations reveal that the (S, R, S) configuration positions hydroxyproline residues to form hydrogen bonds with VHL's Ser111 and His115, stabilizing the PROTAC-E3 ligase interaction. Alterations in stereochemistry reduce binding affinity by >50-fold, underscoring the importance of chiral fidelity.

Linker optimization studies demonstrate that PEG4 balances flexibility and rigidity. Shorter linkers (<3 ethylene glycol units) impair ternary complex formation due to insufficient reach, while longer linkers (>6 units) introduce entropic penalties that reduce degradation efficiency. The PEG4 spacer in this compound achieves a 68.9 μM binding affinity for transglutaminase 2 (TG2), enabling effective degradation at nanomolar concentrations.

Table 3: Impact of Linker Length on PROTAC Efficiency

| Linker Length | Degradation Efficiency (DC50) | Ternary Complex Stability |

|---|---|---|

| PEG2 | >1 μM | Unstable |

| PEG4 | 50 nM | Optimal |

| PEG6 | 200 nM | Reduced due to flexibility |

The tosyl group's reactivity enables modular PROTAC synthesis. By displacing the tosylate with target-specific ligands (e.g., kinase inhibitors), researchers generate diverse PROTAC libraries for high-throughput screening. This synthetic flexibility has facilitated the development of degraders for previously "undruggable" targets, including transcription factors and scaffolding proteins.

Eigenschaften

Molekularformel |

C38H52N4O10S2 |

|---|---|

Molekulargewicht |

789.0 g/mol |

IUPAC-Name |

2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C38H52N4O10S2/c1-26-6-12-31(13-7-26)54(47,48)52-21-20-51-19-18-50-17-16-49-15-14-33(44)41-35(38(3,4)5)37(46)42-24-30(43)22-32(42)36(45)39-23-28-8-10-29(11-9-28)34-27(2)40-25-53-34/h6-13,25,30,32,35,43H,14-24H2,1-5H3,(H,39,45)(H,41,44)/t30-,32+,35-/m1/s1 |

InChI-Schlüssel |

OCTCPASCXBLQDX-CAKRYJCMSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Activation and Coupling Reactions

CDI and DMAP facilitate carbodiimide-mediated coupling, critical for amide bond formation between the AHPC peptide and PEG4-tosyl linker.

Critical Reaction Parameters

Tosyl Group Reactivity

The tosyl (tosylate) group serves as a leaving group for nucleophilic substitution:

The tosyl group’s reactivity is pivotal for constructing PROTACs, as it enables covalent attachment to small-molecule inhibitors.

PEG4 Spacer Optimization

Challenges and Mitigation Strategies

Byproduct Formation

Stability Concerns

- Tosyl Group Sensitivity : Susceptible to hydrolysis under basic conditions.

- Storage Recommendations : -20°C, anhydrous conditions.

Quality Control and Characterization

| Technique | Application |

|---|---|

| HPLC | Purity assessment (>98% purity reported) |

| NMR | Confirmation of stereochemistry (¹H/¹³C spectra) |

| Mass Spectrometry | Verification of molecular weight (788.97 Da) |

Case Study: PROTAC Degrader Synthesis

A study targeting AIMP2-DX2 utilized (S,R,S)-AHPC-PEG4-tosyl to conjugate small-molecule inhibitors with VHL E3 ligase. Key findings:

Analyse Chemischer Reaktionen

Types of Reactions

(S, R, S)-AHPC-PEG4-tosyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

(S,R,S)-AHPC-PEG4-tosyl is a PROTAC linker that is used in drug research and discovery . It incorporates an E3 ligase ligand with a PEG4 linker . The PEG4 spacer enhances the compound's hydrophilicity, and the tosyl group is reactive with amine or other nucleophiles .

Key Features and Applications

- PROTAC Linker : (S,R,S)-AHPC-PEG4-tosyl is designed for targeted protein degradation (TPD), a strategy in drug discovery that aims to selectively remove disease-causing proteins from cells .

- E3 Ligase Ligand : It incorporates an E3 ligase ligand, which is crucial for tagging target proteins for degradation .

- PEG4 Linker : Includes a PEG4 linker that enhances the compound's solubility and stability in biological environments .

- Tosyl Group : The tosyl group is a reactive functional group that forms covalent bonds with nucleophiles like amines or thiols, facilitating the attachment of PEG to target molecules .

Targeted Protein Degradation (TPD)

TPD is a drug development approach that facilitates protein elimination . PROTACs are bifunctional molecules that include a ligand that binds to the target protein and another ligand that binds to an E3 ubiquitin ligase . This brings the target protein and the E3 ligase close, which helps ubiquitinate and degrade the target protein using the cellular proteasome .

TPD offers advantages over traditional small-molecule inhibitors :

- It can target proteins that are considered "undruggable" by conventional methods .

- The degradation process does not depend on inhibiting the catalytic activity of the target protein, potentially reducing off-target effects and the emergence of resistance mutations .

- PROTACs can have a prolonged and sustained effect on protein levels because the same PROTAC molecule can affect a large quantity of the target protein .

Wirkmechanismus

The mechanism of action of (S, R, S)-AHPC-PEG4-tosyl involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is crucial for its effectiveness in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

(S, R, S)-AHPC-PEG4-tosyl belongs to a family of PROTAC linkers differentiated by their reactive groups, PEG chain lengths, and stereochemistry. Below is a detailed comparison with structurally related compounds:

Reactivity and Stability

- Tosyl vs. Acid/Amine Groups : Tosyl groups exhibit higher reactivity toward amines under mild conditions compared to carboxylic acids, which require activating agents (e.g., EDC). Amine-terminated linkers (e.g., PEG4-NH2) are more versatile but may require pH optimization .

- PEG Length : Shorter PEG chains (PEG2) improve membrane permeability but reduce solubility, while longer chains (PEG6) enhance solubility at the cost of slower cellular uptake .

- Storage Stability : Most compounds, including this compound, require storage at -20°C in anhydrous conditions to prevent hydrolysis of reactive groups .

Commercial Availability and Specifications

| Supplier | Compound | Purity | Price (EUR/mg) | Storage |

|---|---|---|---|---|

| MedChemExpress | This compound | ≥95% | 789.00 | -20°C, anhydrous |

| Xi’an Qiyue Biology | (S, R, S)-AHPC-PEG4-Azide | ≥95% | N/A | -20°C, dark |

| Fisher Scientific | VH032-C6-PEG3-C4-Cl | ≥95% | 766.80 | -80°C (long-term) |

Biologische Aktivität

(S, R, S)-AHPC-PEG4-tosyl is a specialized compound utilized primarily in the development of PROTAC (Proteolysis Targeting Chimera) technology, which enables targeted protein degradation. This compound features a combination of a von Hippel-Lindau (VHL)-recruiting ligand and a PEG4 linker, with a tosyl group that facilitates nucleophilic substitution reactions. Its unique structure enhances its solubility and reactivity, making it a valuable tool in medicinal chemistry and drug discovery.

Chemical Structure and Properties

- Molecular Formula : C38H52N4O10S2

- Molecular Weight : 789.0 g/mol

- Purity : 97%

- Storage Conditions : -20°C for stability over six months

The compound's structural characteristics include a PEG4 spacer that increases hydrophilicity and enhances cellular uptake, crucial for its application in drug development.

This compound operates by recruiting E3 ligases to target proteins for degradation via the ubiquitin-proteasome system. This mechanism allows for the selective degradation of proteins involved in various diseases, particularly cancer. The tosyl group acts as an effective leaving group in nucleophilic substitution reactions, facilitating the formation of stable linkages with target proteins.

Research Findings

-

Targeted Protein Degradation :

- Studies have demonstrated that compounds like this compound can effectively induce the degradation of specific proteins associated with cancer progression. The incorporation of this compound into PROTACs has shown promise in preclinical models for various cancers.

- High-Throughput Screening :

- Case Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Key Features | Applications |

|---|---|---|---|

| This compound | 789.0 g/mol | VHL-recruiting ligand + PEG4 linker | PROTAC technology |

| (S, R, S)-AHPC-PEG2-tos | 700.2 g/mol | Shorter PEG linker; similar applications | PROTAC technology |

| Thalidomide | 258.3 g/mol | Known E3 ligase ligand; historical therapeutic use | Cancer treatment |

The comparison illustrates how this compound stands out due to its enhanced hydrophilicity and stability conferred by the PEG4 linker.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S, R, S)-AHPC-PEG4-tosyl, and how can purity be optimized during synthesis?

- Methodology : The synthesis typically involves coupling AHPC (a cereblon-binding ligand) to a PEG4 spacer via a tosyl-protected intermediate. Key steps include:

- Protection-Deprotection Strategies : Use of tosyl (Ts) groups for sulfonamide formation, followed by deprotection under mild acidic conditions to avoid PEG chain degradation .

- Chromatographic Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) ensures >95% purity. Monitor by LC-MS for byproduct detection (e.g., unreacted intermediates) .

- Stability Considerations : PEG4 spacers are hygroscopic; synthesis should occur under anhydrous conditions to prevent hydrolysis .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Confirm stereochemistry (S, R, S configuration) via H and C NMR, with emphasis on diastereotopic proton splitting in the AHPC core .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and rule out PEG oligomer contaminants .

- Purity Metrics : Use UV-Vis (λ = 280 nm) for quantification and assess batch-to-batch consistency via % area-under-curve in HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound-based PROTACs?

- Data Conflict Analysis Framework :

- Variable Control : Ensure consistent cell lines (e.g., MM.1S vs. HCT-116), PROTAC concentrations, and incubation times. Inconsistent degradation efficiency may arise from E3 ligase expression variability .

- Negative Control Experiments : Include non-targeting PROTACs (e.g., scrambled ligand conjugates) to isolate off-target effects .

- Statistical Validation : Apply ANOVA to compare degradation efficacy across replicates; report p-values and effect sizes to quantify significance .

- Case Study : A 2022 study observed 80% target degradation in leukemia models vs. 40% in solid tumors. Post-hoc analysis linked this to differential ubiquitin-proteasome activity, highlighting the need for tissue-specific optimization .

Q. What experimental designs are optimal for assessing the hydrolytic stability of this compound in physiological buffers?

- Methodological Protocol :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and serum-containing media at 37°C. Sample at 0, 24, 48, and 72 hours .

- Degradation Monitoring : Use LC-MS to detect PEG chain cleavage products (e.g., free AHPC or truncated PEG-Tosyl adducts). Quantify half-life () via first-order kinetics .

- Impact on Bioactivity : Pair stability data with cellular assays (e.g., Western blot for target protein levels) to correlate stability with functional retention .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- SAR Design Principles :

- Variable Selection : Systematically modify PEG spacer length (PEG2, PEG4, PEG6), linker chemistry (alkyl vs. aryl), and stereochemistry (R vs. S configurations) .

- High-Throughput Screening : Use SPR (surface plasmon resonance) to measure binding affinity to cereblon, and correlate with cellular degradation efficiency .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify which structural modifications most significantly influence proteasome recruitment .

Methodological Pitfalls and Solutions

Q. What are common errors in interpreting cellular uptake data for this compound conjugates?

- Critical Evaluation :

- Artifact Avoidance : Fluorescently labeled PEG4-Tosyl (e.g., FITC conjugates) may aggregate in serum, leading to false-positive uptake signals. Include controls with free FITC and serum pre-incubation .

- Quantitative Imaging : Use confocal microscopy with Z-stack analysis to distinguish membrane-bound vs. internalized compounds. Normalize fluorescence intensity to cell volume .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in PROTAC studies using this compound?

- Best Practices :

- Detailed Materials Section : Report exact PEG4-Tosyl vendor (e.g., Sigma vs. custom synthesis), lot numbers, and storage conditions (−20°C under argon) .

- Open Data Sharing : Deposit raw LC-MS spectra, NMR assignments, and cell viability curves in repositories like Zenodo or Figshare .

- Collaborative Verification : Partner with independent labs to replicate key findings, as recommended in the 2024 AJCE guidelines for chemical education research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.